molecular formula C8H19NO B1462093 (Butan-2-yl)(1-methoxypropan-2-yl)amine CAS No. 36340-33-7

(Butan-2-yl)(1-methoxypropan-2-yl)amine

Cat. No.: B1462093
CAS No.: 36340-33-7
M. Wt: 145.24 g/mol
InChI Key: RJMHVUKSZWEFRC-UHFFFAOYSA-N
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Description

(Butan-2-yl)(1-methoxypropan-2-yl)amine is a chiral amine with a molecular formula of C8H19NO.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)(1-methoxypropan-2-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or halogenated compounds .

Mechanism of Action

The mechanism of action of (Butan-2-yl)(1-methoxypropan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Butan-2-yl)(1-methoxypropan-2-yl)amine is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its combination of a butyl and methoxypropyl group makes it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

N-(1-methoxypropan-2-yl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-5-7(2)9-8(3)6-10-4/h7-9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMHVUKSZWEFRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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